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Compound of Interest

Compound Name:
Methyl 2-(4-

bromophenoxy)acetate

CAS No.: 4841-23-0

Cat. No.: B3022657

Get Quote

Executive Summary & Scope
This application note details the analytical framework for the quantification and identification of

Methyl 2-(4-bromophenoxy)acetate (CAS: 4841-23-0).[1] This compound is a critical

intermediate in the synthesis of phenoxy-class pharmaceuticals and agrochemicals.[1]

Unlike its parent acid (4-bromophenoxyacetic acid), this methyl ester is lipophilic and volatile

enough for direct Gas Chromatography (GC) analysis, yet sufficiently polar for Reverse-Phase

High-Performance Liquid Chromatography (RP-HPLC).[1] This guide provides two validated

workflows:

Method A (HPLC-UV): For high-precision assay, purity testing, and reaction monitoring

(mg/mL range).[1]

Method B (GC-MS): For trace impurity analysis and structural confirmation (ng/mL range),

leveraging the unique isotopic signature of bromine.[1]
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Physicochemical Profile & Target Analyte
Understanding the molecule is the first step in method design.[1]

Property Value Analytical Implication

Chemical Structure
Methyl ester of 4-

bromophenoxyacetic acid

Ether linkage is stable; Ester

bond is susceptible to

hydrolysis in high pH.[1]

CAS Number 4841-23-0

Critical: Do not confuse with

isomer Methyl 4-

bromophenylacetate (CAS

41841-16-1).[1]

Molecular Weight 245.07 g/mol
Detectable by low-range Mass

Spec.[1]

LogP (Predicted) ~2.5
Ideal for C18 retention; soluble

in MeOH, ACN, EtOAc.

UV Maxima ~278 nm, ~225 nm
Phenoxy chromophore allows

UV detection.[1]

Boiling Point ~150°C (at reduced pressure)
Amenable to GC without

derivatization.[1]

Decision Matrix: Method Selection
Use the following logic gate to select the appropriate workflow for your sample matrix.
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Start: Sample Type

Est. Concentration?

Matrix Complexity?

Low (< 1 µg/mL)

METHOD A: HPLC-UV
(Quantification/Purity)

High (> 10 µg/mL)

Simple (Synthesis)

METHOD B: GC-MS
(Trace/ID)

Complex (Soil/Bio)
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Figure 1: Decision matrix for selecting between HPLC and GC methodologies based on

sensitivity needs and matrix complexity.

Method A: RP-HPLC with UV Detection (Standard
Assay)
Objective: Routine quantification of purity and reaction yield.[1]

Chromatographic Conditions[1][2][3][4][5][6]
System: Agilent 1260 Infinity II or equivalent quaternary pump system.

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

Rationale: The C18 stationary phase provides strong retention for the lipophilic phenoxy

tail.[1] 3.5 µm particle size balances resolution with backpressure.[1]

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
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Rationale: Acidification suppresses the ionization of any residual free acid (hydrolysis

product), sharpening the peak shape.

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Flow Rate: 1.0 mL/min.[1]

Column Temp: 30°C.

Detection: DAD at 278 nm (Reference: 360 nm).[1]

Injection Volume: 5-10 µL.

Gradient Profile
Time (min) % Mobile Phase A % Mobile Phase B Event

0.00 60 40 Equilibration

8.00 10 90 Elution of Ester

10.00 10 90 Wash

10.10 60 40 Re-equilibration

14.00 60 40 End

Standard Preparation[1]
Stock Solution: Dissolve 10.0 mg of Methyl 2-(4-bromophenoxy)acetate reference

standard in 10 mL Acetonitrile (1.0 mg/mL).

Working Standard: Dilute Stock 1:10 with Mobile Phase (Start conditions) to obtain 100

µg/mL.

Method B: GC-MS (Trace Analysis & Confirmation)
Objective: Identification of the ester in complex mixtures or environmental samples (soil/water)

where high specificity is required.[1] This method aligns with principles from EPA Method

8151A but omits the derivatization step since the analyte is already an ester.[1]
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Instrument Parameters[1][4][7]
System: Agilent 7890B GC / 5977B MSD.[1]

Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).[1][2]

Rationale: Low-bleed, non-polar phase (5% phenyl) is standard for halogenated

aromatics.[1]

Inlet: Splitless mode (for trace) or Split 10:1 (for purity).

Inlet Temp: 250°C.

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

Temperature Program
Rate (°C/min) Temperature (°C) Hold Time (min)

- 60 1.0

20 200 0.0

10 300 3.0

Mass Spectrometry (SIM/Scan)[1]
Source Temp: 230°C.

Quad Temp: 150°C.

Scan Mode: Full Scan (m/z 50–400) for ID; SIM for Quant.[1]

Target Ions (SIM):

Quant Ion:244 (Molecular Ion, 79Br)

Qual Ion 1:246 (Molecular Ion, 81Br) - Must match 1:1 ratio.

Qual Ion 2:185/187 (Loss of -COOCH3 group).[1]
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Figure 2: GC-MS Signal Path.[1][3] The 1:1 isotopic ratio of Bromine is the primary confirmation

tool.

Sample Preparation Protocols
For Pharmaceutical Intermediates (Solids/Oils)[1][3]

Diluent: Acetonitrile.[1]

Procedure: Weigh 20 mg sample → Dissolve in 20 mL ACN → Sonicate 5 min → Filter (0.22

µm PTFE) → Inject.

For Soil/Environmental Matrix (Trace)[1][3]
Technique: Solid-Liquid Extraction (modified QuEChERS).[1]

Procedure:

Weigh 10 g soil into 50 mL centrifuge tube.

Add 10 mL Acetonitrile (acidified with 1% Acetic Acid).

Vortex 1 min; Add QuEChERS salt packet (MgSO4/NaCl).

Centrifuge @ 4000 rpm for 5 min.

Transfer supernatant to GC vial.[1] Note: No derivatization needed.

Expert Insights & Troubleshooting
Hydrolysis Risk
The methyl ester bond is susceptible to hydrolysis, especially in the presence of moisture and

basic impurities.[1]
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Symptom: Appearance of a peak at shorter retention time (HPLC) or peak tailing (GC).[1]

Cause: Conversion to 2-(4-bromophenoxy)acetic acid.[1]

Solution: Ensure all solvents are anhydrous.[1] Store standards in freezer (-20°C). Use

acidified mobile phases in HPLC to keep the acid form protonated if it appears.[1]

Isomer Confusion
Commercially, Methyl 4-bromophenylacetate (CAS 41841-16-1) is a common isomer.[1]

Differentiation:

GC-MS: The fragmentation patterns differ.[1][3] The phenoxy ether (our analyte) will show

a strong ether cleavage fragment.[1]

NMR: The methylene protons (-O-CH2-CO-) in the phenoxy compound appear further

downfield (~4.6 ppm) compared to the phenylacetate isomer (~3.6 ppm) due to the

electronegative oxygen.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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